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CAS No.: 2168881-53-4
Cat. No.: B2469816

Get Quote

Introduction

The 1,3-benzodioxole, or methylenedioxyphenyl, scaffold is a privileged structural motif present
in a vast array of natural products and pharmacologically active molecules. Compounds such
as safrole, sesamin, and piperonal serve as key precursors in the synthesis of
pharmaceuticals, agrochemicals, and fragrances. The strategic incorporation of a cyclopropane
ring onto these derivatives offers a powerful tool for modulating their physicochemical and
biological properties. The three-membered ring introduces conformational rigidity, alters
metabolic stability, and can impart unique biological activities, making cyclopropanated 1,3-
benzodioxole derivatives highly valuable targets in drug discovery and development.[1][2]

This guide provides an in-depth overview of established and modern methods for the
cyclopropanation of 1,3-benzodioxole derivatives. We will explore the mechanistic
underpinnings, practical considerations, and detailed experimental protocols for key
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transformations, offering researchers a comprehensive resource for the synthesis of these
valuable compounds.

Method 1: The Simmons-Smith Reaction and Its
Variants

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its
reliability and stereospecificity.[1][3] It involves an organozinc carbenoid, which delivers a
methylene group to an alkene in a concerted fashion, preserving the stereochemistry of the
starting olefin.[4][5][6]

Expertise & Experience: Mechanistic Causality

The classical Simmons-Smith reagent is iodomethylzinc iodide (ICHzZnl), typically generated
from diiodomethane (CHzI2) and a zinc-copper couple.[5] The reaction proceeds through a
"butterfly-shaped" transition state where the zinc atom coordinates to the double bond,
facilitating the concerted transfer of the CH2 group.[1] This mechanism ensures that an (E)-
alkene yields a trans-cyclopropane, and a (Z)-alkene yields a cis-cyclopropane.[5]

A significant advancement is the Furukawa modification, which employs diethylzinc (Et2Zn) in
place of the zinc-copper couple.[1][3][6] This provides a more reactive and soluble reagent,
often leading to higher yields and cleaner reactions, especially for less reactive alkenes.[6]

A key feature of this reaction is its sensitivity to directing groups. Allylic alcohols, for example,
can coordinate to the zinc carbenoid, directing the methylene transfer to the syn-face of the
double bond, thereby controlling the diastereoselectivity of the reaction.[5][7]

Caption: Simmons-Smith "Butterfly” Transition State.

Trustworthiness: Self-Validating Protocol
Protocol 1: Simmons-Smith Cyclopropanation of Safrole

This protocol describes the cyclopropanation of safrole (a common 1,3-benzodioxole
derivative) using the Furukawa modification.

Materials:
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Safrole (1.0 equiv)

Diethylzinc (1.0 M solution in hexanes, 2.2 equiv)
Diiodomethane (CH:zlz, 2.2 equiv)

Anhydrous Dichloromethane (DCM)

Saturated aqueous ammonium chloride (NH4Cl) solution
Saturated aqueous sodium bicarbonate (NaHCOs) solution
Brine

Anhydrous magnesium sulfate (MgSQOa)

Argon or Nitrogen gas supply

Procedure:

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, a thermometer, and an argon inlet, add safrole (1.0 equiv) and anhydrous DCM (to
make a 0.2 M solution).

Cooling: Cool the solution to 0 °C in an ice bath.

Reagent Addition: Slowly add diethylzinc (2.2 equiv) dropwise via syringe, maintaining the
temperature below 5 °C. Stir for 15 minutes.

Carbenoid Formation: Add diiodomethane (2.2 equiv) dropwise over 20 minutes. A white
precipitate (Znl2) may form.

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor
the reaction progress by TLC or GC-MS until the starting material is consumed.

Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated
aqueous NHa4Cl solution.
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o Workup: Dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially
with saturated aq. NH4Cl, saturated ag. NaHCOs, and brine.

» Drying and Concentration: Dry the organic layer over anhydrous MgSOa, filter, and
concentrate under reduced pressure.

« Purification: Purify the crude product by flash column chromatography on silica gel (e.g.,
using a hexane/ethyl acetate gradient) to yield the pure cyclopropanated product.

Method 2: Transition Metal-Catalyzed
Cyclopropanation

Transition metal catalysis offers a powerful and versatile alternative, typically employing diazo
compounds as the carbene precursor.[8] Catalysts based on rhodium, copper, palladium,
ruthenium, and cobalt are highly effective for this transformation.[9][10][11]

Expertise & Experience: Mechanistic Causality

The general mechanism involves the reaction of a diazo compound (e.g., ethyl diazoacetate or
diazomethane) with a transition metal complex to form a highly reactive metal-carbene
intermediate after the expulsion of dinitrogen gas.[8] This electrophilic carbene is then
transferred to the alkene. Unlike the concerted Simmons-Smith reaction, the exact mechanism
(concerted vs. stepwise) can vary depending on the metal, ligands, and substrates.

A key advantage of this method is the ability to achieve high levels of stereocontrol through the
use of chiral ligands. This has enabled the development of highly efficient asymmetric
cyclopropanations, providing access to enantioenriched cyclopropanes which are crucial for
pharmaceutical applications.[2][9][11] For example, dirhodium(ll) complexes with chiral
carboxylate or carboxamidate ligands are exceptionally effective for asymmetric
cyclopropanation with diazoacetates.[12] Palladium catalysts are particularly effective for
reactions with diazomethane.[13][14][15]
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Caption: General Catalytic Cycle for Cyclopropanation.

Trustworthiness: Self-Validating Protocol

Protocol 2: Palladium-Catalyzed Cyclopropanation with
Diazomethane

This protocol describes the cyclopropanation of an alkene-substituted 1,3-benzodioxole using
diazomethane, which must be handled with extreme caution.

N SAFETY WARNING !!I Diazomethane is toxic, explosive, and a potential carcinogen. It
should only be generated and used in a dedicated fume hood behind a blast shield, using fire-
polished glassware. Do not use ground-glass joints. An ethereal solution of diazomethane is
typically generated in situ from a precursor like Diazald®.

Materials:
e 1,3-Benzodioxole substrate (1.0 equiv)

o Palladium(ll) acetate (Pd(OAc)z, 0.01-0.05 equiv)
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o Ethereal solution of diazomethane (CHzNz, ~3.0 equiv, concentration determined before use)
e Anhydrous Diethyl Ether (Et20) or DCM
Procedure:

o Reaction Setup: To a flame-dried, three-necked flask (with fire-polished joints) equipped with
a stir bar and argon inlet, add the 1,3-benzodioxole substrate (1.0 equiv) and Pd(OAc):
(0.01-0.05 equiv). Dissolve in anhydrous Et20 or DCM.

e Cooling: Cool the solution to -10 °C or 0 °C.

o Diazomethane Addition: Slowly add the ethereal solution of diazomethane dropwise via a
dropping funnel over 1-2 hours. Vigorous evolution of nitrogen gas will be observed. The
characteristic yellow color of diazomethane should dissipate upon addition.

o Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or warm
to room temperature. Monitor the reaction by TLC or GC-MS.

e Quenching: Once the reaction is complete, quench any excess diazomethane by the careful,
dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

o Workup: Dilute the mixture with ether, wash with saturated ag. NaHCOs and brine, dry over
MgSOa, and filter.

« Purification: Concentrate the solution under reduced pressure (use a rotary evaporator with a
trap cooled by dry ice/acetone) and purify the residue by flash column chromatography.

Method 3: The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction provides a powerful method for cyclopropanation of electron-
deficient alkenes, such as a,B-unsaturated ketones, esters, or nitriles.[16][17] It utilizes sulfur
ylides as the methylene-transfer agent.[18]

Expertise & Experience: Mechanistic Causality

The reaction typically employs either dimethylsulfoxonium methylide (Corey's ylide) or
dimethylsulfonium methylide.[19] These ylides are generated in situ by deprotonating the
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corresponding sulfonium or sulfoxonium salt with a strong base like sodium hydride (NaH).[19]
[20]

When reacting with an a,-unsaturated carbonyl compound (an enone), the stabilized Corey's
ylide preferentially undergoes a 1,4-conjugate addition (Michael addition) to the double bond.
[19] This is followed by an intramolecular 3-exo-tet ring closure, where the resulting enolate
displaces dimethyl sulfoxide (DMSO) to form the cyclopropyl ketone.[16][20] This contrasts with
the less stable dimethylsulfonium methylide, which often favors direct 1,2-addition to the
carbonyl group to form an epoxide.[19] Therefore, for the cyclopropanation of enones derived
from 1,3-benzodioxoles, Corey's ylide is the reagent of choice.

Enone + (CH3)2S(0O)CH2~

,4-Conjugate Addition

Zwitterionic Intermediate
(Enolate)

Intramolecular
N2 Ring Closure

Cyclopropyl Ketone + DMSO

Click to download full resolution via product page

Caption: Corey-Chaykovsky Reaction Mechanism.

Trustworthiness: Self-Validating Protocol
Protocol 3: Cyclopropanation of Piperonylideneacetophenone

This protocol details the cyclopropanation of an a,-unsaturated ketone derived from piperonal.
Materials:

o Trimethylsulfoxonium iodide
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e Sodium hydride (NaH, 60% dispersion in mineral oil)
e Anhydrous Dimethyl Sulfoxide (DMSO)

» Piperonylideneacetophenone (1.0 equiv)

o Water

» Diethyl ether or Ethyl acetate

e Brine

e Anhydrous MgSOa

Procedure:

Ylide Preparation: To a flame-dried, three-necked flask under argon, add
trimethylsulfoxonium iodide (1.1 equiv) and anhydrous DMSO. Stir to dissolve.

o Base Addition: Carefully wash the NaH (1.1 equiv) with anhydrous hexanes to remove the
mineral oil, decant the hexanes, and dry the NaH under a stream of argon. Add the NaH
portion-wise to the sulfoxonium salt solution at room temperature. Hydrogen gas will evolve.

e Ylide Formation: Heat the mixture to ~50 °C for 1-2 hours until gas evolution ceases and a
clear solution of the ylide is formed. Cool the solution to room temperature.

o Substrate Addition: Dissolve the piperonylideneacetophenone (1.0 equiv) in a minimal
amount of anhydrous DMSO and add it dropwise to the ylide solution.

o Reaction: Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C)
for 2-4 hours, monitoring by TLC.

e Quenching and Workup: Cool the reaction to room temperature and pour it carefully into a
beaker of ice water. Extract the aqueous mixture three times with diethyl ether or ethyl
acetate.

e Washing and Drying: Combine the organic extracts and wash with water and then brine. Dry
the organic layer over anhydrous MgSOa.
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« Purification: Filter and concentrate the solution. Purify the crude product by flash column
chromatography or recrystallization to obtain the desired cyclopropyl ketone.

Method 4: Organocatalytic Asymmetric
Cyclopropanation

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the
use of metals.[21] For cyclopropanation, this is often achieved through iminium ion activation of
a,B-unsaturated aldehydes.[22][23]

Expertise & Experience: Mechanistic Causality

This method involves the reaction of an a,B3-unsaturated aldehyde (e.g., derived from piperonal)
with a chiral secondary amine catalyst (such as a diphenylprolinol silyl ether).[24] This
condensation forms a chiral iminium ion, which lowers the LUMO of the enal system, activating
it for nucleophilic attack.

In a cascade Michael-alkylation sequence, a nucleophile like a bromomalonate adds to the -
position of the iminium ion.[24] The chiral environment of the catalyst directs this addition to
one face of the molecule. The resulting enamine intermediate then undergoes an
intramolecular alkylation, with the bromide acting as a leaving group, to form the cyclopropane
ring. Hydrolysis of the iminium ion regenerates the catalyst and releases the enantioenriched
cyclopropane product.[24] This approach allows for the construction of highly functionalized
cyclopropanes with multiple stereocenters in a single step with high diastereo- and
enantioselectivity.[24]
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Caption: Iminium lon Catalysis Cycle.

Trustworthiness: Self-Validating Protocol
Protocol 4: Organocatalytic Cascade Reaction

This protocol is a general guide for the asymmetric cyclopropanation of an enal derived from
piperonal.

Materials:

e 3-(1,3-Benzodioxol-5-yl)acrylaldehyde (1.0 equiv)

Diethyl bromomalonate (1.2 equiv)

(S)-(-)-a,0-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (e.g., 0.2 equiv)

Base (e.g., 2,6-lutidine, 1.5 equiv)

Anhydrous solvent (e.g., Chloroform or Toluene)

Procedure:
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Reaction Setup: To a dry vial, add the enal (1.0 equiv), the chiral amine catalyst (0.2 equiv),
and the base (1.5 equiv).

Solvent Addition: Add the anhydrous solvent and stir the mixture at the desired temperature
(e.g., room temperature or 0 °C).

Nucleophile Addition: Add the diethyl bromomalonate (1.2 equiv) and stir the reaction mixture
vigorously.

Reaction Monitoring: Monitor the reaction for 24-48 hours by TLC or *H NMR of an aliquot
until the starting enal is consumed.

Workup: Once complete, concentrate the reaction mixture directly onto silica gel.

Purification: Purify the product by flash column chromatography (e.g., using a hexane/ethyl
acetate gradient) to isolate the chiral cyclopropane.

Analysis: Determine the diastereomeric ratio (dr) by *H NMR of the crude product and the
enantiomeric excess (ee) by chiral HPLC analysis.

Data Summary and Comparison

© 2026 BenchChem. All rights reserved. 11/18 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2469816?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Reagents/C  Substrate Stereocontr Limitations/
Method Advantages
atalyst Scope ol Safety
High
reliability,
predictable Stoichiometri
) CHalz + Simple and - stereochemis ¢ zinc
Simmons- ) Stereospecifi
) Zn(Cu) or electron-rich try, good reagents,
Smith ¢ (concerted) ] )
Et2Zn alkenes functional sometimes
group sluggish.[25]
tolerance.[1]
[25]
High Hazardous
) Broad: diastereo- Catalytic, diazo
Diazo ) )
- electron-rich, and high turnover,  compounds,
Transition compound + ) )
-poor, and enantioselecti  excellent for cost of noble
Metal Metal (Rh, ) ) )
neutral vity with asymmetric metal
Pd, Cu, Ru) - )
alkenes.[8] chiral ligands.  synthesis.[8] catalysts.[4]
[91[11] [25]
Excellent for )
a,pB- Requires
Generally electron-
) Unsaturated ) o strong base,
Corey- Sulfur ylide + diastereosele  deficient o
carbonyls ) limited to
Chaykovsky Base (NaH) ctive for trans  systems, ]
(enones, activated
products.[19] metal-free.
enals) alkenes.[20]
[18]
Limited to
) Metal-free, specific
High )
_ _ _ environmenta  substrate
Chiral amine a,pB- diastereo- )
Organocataly lly benign, classes (e.g.,
_ + Base + C1 Unsaturated and _
sis ) ~ high enals), may
source aldehydes enantioselecti , o
] asymmetric require higher
vity.[22][24] ) ]
induction.[21]  catalyst
loading.
References
© 2026 BenchChem. All rights reserved. 12 /18 Tech Support


https://www.mdpi.com/1420-3049/28/15/5651
https://pmc.ncbi.nlm.nih.gov/articles/PMC5890799/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5890799/
https://en.wikipedia.org/wiki/Metal-catalyzed_cyclopropanations
https://pubs.acs.org/doi/10.1021/acs.orglett.5c04950
https://pubmed.ncbi.nlm.nih.gov/27648664/
https://en.wikipedia.org/wiki/Metal-catalyzed_cyclopropanations
https://www.masterorganicchemistry.com/2023/10/18/cyclopropanation-of-alkenes/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5890799/
http://www.adichemistry.com/organic/namedreactions/coreychaykovsky/corey-chaykovsky-1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12499417/
https://www.alfa-chemistry.com/resources/corey-chaykovsky-reaction.html
https://pubmed.ncbi.nlm.nih.gov/15755116/
https://www.organic-chemistry.org/abstracts/lit1/849.shtm
https://d-nb.info/1372537007/34
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2469816?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Cyclopropanation of Alkenes. (2023, October 18). Master Organic Chemistry. [Link]

Simmons—Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis
of Natural Products and Drugs: A Review. (2023, July 26). MDPI. [Link]

Palladium Catalyzed Cyclopropanation of Unsaturated Endoperoxides. A New Peroxide
Preserving Reaction. PMC. [Link]

Asymmetric Olefin Cyclopropanation Catalyzed by Pincer Ruthenium Complexes. (2025,
December 18). ACS Publications. [Link]

Simmons—Smith reaction — cyclopropanation of alkenes. OrgoSolver. [Link]
Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

Cobalt-catalyzed asymmetric cyclopropanation of electron-deficient olefins. (2007, October
10). Science.gov. [Link]

P450-catalyzed asymmetric cyclopropanation of electron-deficient olefins under aerobic
conditions. PMC. [Link]

Palladium-catalyzed cyclopropanation of alkenyl silanes by diazoalkanes: evidence for a
Pd(0) mechanism. (2009). PubMed. [Link]

P450-catalyzed asymmetric cyclopropanation of electron-deficient olefins under aerobic
conditions. RSC Publishing. [Link]

Johnson—Corey—Chaykovsky reaction. Wikipedia. [Link]
Simmons-Smith reaction. Wikipedia. [Link]

A review on the sulfur ylide-mediated Corey—Chaykovsky reaction: a powerful approach to
natural product synthesis. PMC. [Link]

Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023, April 22). ACS
Publications. [Link]

© 2026 BenchChem. All rights reserved. 13/18 Tech Support


https://www.masterorganicchemistry.com/2023/10/18/cyclopropanation-of-alkenes/
https://www.mdpi.com/1420-3049/28/15/5651
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3049806/
https://pubs.acs.org/doi/10.1021/acs.orglett.5c03260
https://orgosolver.com/toolbox/simmons-smith-reaction/
https://www.organic-chemistry.org/namedreactions/corey-chaykovsky-reaction.shtm
https://www.science.gov/topicpages/c/cobalt-catalyzed+asymmetric+cyclopropanation
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4948929/
https://pubmed.ncbi.nlm.nih.gov/19191237/
https://pubs.rsc.org/en/content/articlelanding/2016/cy/c6cy00994a
https://en.wikipedia.org/wiki/Johnson%E2%80%93Corey%E2%80%93Chaykovsky_reaction
https://en.wikipedia.org/wiki/Simmons%E2%80%93Smith_reaction
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10825313/
https://pubs.acs.org/doi/full/10.1021/jacs.3c02344
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2469816?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Mechanism of Olefin Cyclopropanation by Diazomethane Catalyzed by Palladium
Dicarboxylates. A Density Functional Study. (2001, May 31). Journal of the American
Chemical Society. [Link]

Stereoselective Cyclopropanation of 1,1-Diborylalkenes via Palladium-Catalyzed
(Trimethylsilyl)diazomethane Insertion. (2022, July 7). PMC. [Link]

Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES |
CYCLOPROPANES. ADICHEMISTRY. [Link]

Cyclopropanation with Diazomethane and Bis(oxazoline)palladium(ll) Complexes. The
Journal of Organic Chemistry. [Link]

Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene.
(2025, September 25). Nature Communications. [Link]

lonic, transition-metal-catalyzed and radical 1,3-difunctionalization of cyclopropanes.
ResearchGate. [Link]

Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple
Column. Wiley Online Library. [Link]

Metal-catalyzed cyclopropanations. Wikipedia. [Link]

G. Simonneaux, P. Le Maux, and S. Chevance Information about this reaction catalyzed by
transition metals in organic solvents. Thieme. [Link]

Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of
Natural Products and Drugs: A Review. (2023, July 26). PubMed. [Link]

Cobalt-Catalyzed Reductive Dimethylcyclopropanation of 1,3-Dienes. SciSpace. [Link]

Regioselective Simmons—Smith-type cyclopropanations of polyalkenes enabled by transition
metal catalysis. PMC. [Link]

© 2026 BenchChem. All rights reserved. 14 /18 Tech Support


https://pubs.acs.org/doi/10.1021/ja0040371
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9259838/
https://www.organic-chemistry.org/namedreactions/simmons-smith-reaction.shtm
https://www.adichemistry.com/organic/namedreactions/corey-chaykovsky-reaction/corey-chaykovsky-reaction.htm
https://pubs.acs.org/doi/abs/10.1021/jo961916h
https://www.nature.com/articles/s41467-023-41865-w
https://www.researchgate.net/figure/Ionic-transition-metal-catalyzed-and-radical-13-difunctionalization-of-cyclopropanes_fig1_371661339
https://onlinelibrary.wiley.com/doi/10.1002/adsc.202300665
https://en.wikipedia.org/wiki/Metal-catalyzed_cyclopropanations
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-218-00216
https://pubmed.ncbi.nlm.nih.gov/37570747/
https://typeset.io/papers/cobalt-catalyzed-reductive-dimethylcyclopropanation-of-1-3-2q99qg21
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4876828/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2469816?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.
(2023, April 17). Wiley Online Library. [Link]

Enantioselective organocatalytic cyclopropanations. The identification of a new class of
iminium catalyst based upon directed electrostatic activation. (2005, March 16). PubMed.
[Link]

Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(ll)-Pheox
Complexes. (2016, October 18). PubMed. [Link]

Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of
Carbocycles: C—C Activation. (2014, May 6). Springer. [Link]

Organocatalytic regio- and stereoselective cyclopropanation of olefins. (2025, May 16).
Nature. [Link]

Enantioselective Organocatalytic Cyclopropanations. The Identification of a New Class of
Iminium Catalyst Based upon Directed. Macmillan Group. [Link]

Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Chemistry
Portal. [Link]

Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.
PMC. [Link]

Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by
Myoglobin-Mediated Carbene Transf. University of Rochester. [Link]

Enantioselective Cyclopropanation Catalyzed by Gold(l)-Carbene Complexes. (2022,
September 7). MDPI. [Link]

Intermolecular Organophotocatalytic Cyclopropanation of Unactivated Olefins. ETH Zurich
Research Collection. [Link]

Cyclopropanation. Wikipedia. [Link]

© 2026 BenchChem. All rights reserved. 15/18 Tech Support


https://onlinelibrary.wiley.com/doi/10.1002/anie.202301980
https://pubmed.ncbi.nlm.nih.gov/15755116/
https://pubmed.ncbi.nlm.nih.gov/27755252/
https://link.springer.com/chapter/10.1007/978-3-642-54252-2_3
https://www.nature.com/articles/s41557-023-01217-1
https://macmillan.princeton.edu/wp-content/uploads/2019/01/100_JACS_2005_Kunz.pdf
https://www.organic-chemistry.org/abstracts/lit2/851.shtm
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10290137/
https://www.sas.rochester.edu/chm/fasan/pub_pdfs/Fasan_AngewChem_2018.pdf
https://www.mdpi.com/1420-3049/27/18/5805
https://www.research-collection.ethz.ch/handle/20.500.11850/591572
https://en.wikipedia.org/wiki/Cyclopropanation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2469816?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral
Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring
Opening of Cyclopropanes. Organic Chemistry Portal. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]

2. Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene -
PMC [pmc.ncbi.nim.nih.gov]

3. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis
of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

. masterorganicchemistry.com [masterorganicchemistry.com]
. orgosolver.com [orgosolver.com]

. Simmons—Smith reaction - Wikipedia [en.wikipedia.org]

. Simmons-Smith Reaction [organic-chemistry.org]

. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

© 00 ~N o o b

. pubs.acs.org [pubs.acs.org]
10. pure.johnshopkins.edu [pure.johnshopkins.edu]

11. Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(ll)-
Pheox Complexes - PubMed [pubmed.ncbi.nim.nih.gov]

12. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-
chemistry.org]

13. Palladium Catalyzed Cyclopropanation of Unsaturated Endoperoxides. A New Peroxide
Preserving Reaction - PMC [pmc.ncbi.nim.nih.gov]

14. Palladium-catalyzed cyclopropanation of alkenyl silanes by diazoalkanes: evidence for a
Pd(0) mechanism - PubMed [pubmed.ncbi.nim.nih.gov]

15. pubs.acs.org [pubs.acs.org]

© 2026 BenchChem. All rights reserved. 16/18 Tech Support


https://www.organic-chemistry.org/abstracts/lit2/025.shtm
https://www.benchchem.com/product/b2469816?utm_src=pdf-custom-synthesis#bc-rfq
https://www.mdpi.com/1420-3049/28/15/5651
https://pmc.ncbi.nlm.nih.gov/articles/PMC12462487/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12462487/
https://pubmed.ncbi.nlm.nih.gov/37570621/
https://pubmed.ncbi.nlm.nih.gov/37570621/
https://www.masterorganicchemistry.com/2023/10/18/cyclopropanation-of-alkenes/
https://orgosolver.com/reaction-library/alkene-reaction-guides/simmons-reaction
https://en.wikipedia.org/wiki/Simmons%E2%80%93Smith_reaction
https://www.organic-chemistry.org/namedreactions/simmons-smith-reaction.shtm
https://en.wikipedia.org/wiki/Metal-catalyzed_cyclopropanations
https://pubs.acs.org/doi/10.1021/acs.orglett.5c04950
https://pure.johnshopkins.edu/en/publications/cobalt-catalyzed-asymmetric-cyclopropanation-of-electron-deficien/
https://pubmed.ncbi.nlm.nih.gov/27648664/
https://pubmed.ncbi.nlm.nih.gov/27648664/
https://www.organic-chemistry.org/abstracts/lit1/757.shtm
https://www.organic-chemistry.org/abstracts/lit1/757.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC3746992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3746992/
https://pubmed.ncbi.nlm.nih.gov/19191237/
https://pubmed.ncbi.nlm.nih.gov/19191237/
https://pubs.acs.org/doi/abs/10.1021/ja015676o
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2469816?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

¢ 16. Corey-Chaykovsky Reaction [organic-chemistry.org]
e 17. Johnson—Corey—Chaykovsky reaction - Wikipedia [en.wikipedia.org]

e 18. Areview on the sulfur ylide-mediated Corey—Chaykovsky reaction: a powerful approach
to natural product synthesis - PMC [pmc.ncbi.nim.nih.gov]

e 19. adichemistry.com [adichemistry.com]
e 20. alfa-chemistry.com [alfa-chemistry.com]
e 21. d-nb.info [d-nb.info]

o 22. Enantioselective organocatalytic cyclopropanations. The identification of a new class of
iminium catalyst based upon directed electrostatic activation - PubMed
[pubmed.ncbi.nim.nih.gov]

e 23. macmillan.princeton.edu [macmillan.princeton.edu]

e 24. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of
Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective
Ring Opening of Cyclopropanes [organic-chemistry.org]

o 25. Regioselective Simmons—Smith-type cyclopropanations of polyalkenes enabled by
transition metal catalysis - PMC [pmc.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Application Notes and Protocols: Cyclopropanation
Methods for 1,3-Benzodioxole Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2469816/docs#application-notes-and-protocols-
cyclopropanation-methods-for-1-3-benzodioxole-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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